6-(1-Methylhydrazinyl)-6-oxohexanoic acid
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Overview
Description
6-(1-Methylhydrazinyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a methylhydrazinyl group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methylhydrazinyl)-6-oxohexanoic acid typically involves the reaction of hexanoic acid derivatives with methylhydrazine. One common method is the condensation reaction between hexanoic acid and methylhydrazine under acidic conditions, followed by oxidation to form the desired product. The reaction conditions often include:
Temperature: 50-70°C
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Hexanoic acid, methylhydrazine
Reaction Conditions: Optimized temperature and pressure settings to maximize yield
Purification: Techniques such as recrystallization or chromatography to obtain pure product
Chemical Reactions Analysis
Types of Reactions
6-(1-Methylhydrazinyl)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methylhydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of 6-(1-Methylhydrazinyl)-6-hydroxyhexanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(1-Methylhydrazinyl)-6-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(1-Methylhydrazinyl)-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-Methylhydrazinyl)-6-oxoheptanoic acid
- 6-(1-Methylhydrazinyl)-6-oxooctanoic acid
- 6-(1-Methylhydrazinyl)-6-oxononanoic acid
Uniqueness
6-(1-Methylhydrazinyl)-6-oxohexanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
6-[amino(methyl)amino]-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-9(8)6(10)4-2-3-5-7(11)12/h2-5,8H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYDIQVEJWIEKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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